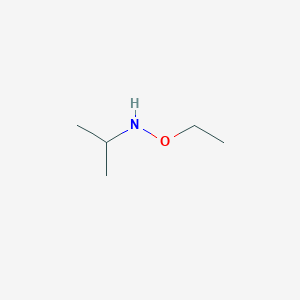

Ethoxy(propan-2-yl)amine

Description

Properties

IUPAC Name |

N-ethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4-7-6-5(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPMOJDYWCHTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical Landscape of Ethoxy(propan-2-yl)amine: A Technical Guide to N,O-Dialkylhydroxylamine Reactivity and Nitrone Ligation

Introduction & Structural Paradigm

Ethoxy(propan-2-yl)amine (also known as O-ethyl-N-isopropylhydroxylamine; CAS: 51560-50-0 for the free base, 1909313-11-6 for the hydrochloride salt) represents a highly specialized class of N,O-dialkylhydroxylamines[1]. In modern chemical biology, drug development, and dynamic covalent chemistry, the precise tuning of nucleophilicity and basicity is paramount. While primary aminooxy compounds (O-alkylhydroxylamines) are widely recognized for forming stable oxime linkages, the introduction of an N-isopropyl group fundamentally alters the molecule's reactive trajectory.

Because the nitrogen atom is secondary, condensation with aldehydes or ketones does not yield an oxime; instead, it generates a nitrone . This structural divergence makes Ethoxy(propan-2-yl)amine an invaluable reagent for spin-trapping applications, specialized bioconjugation, and the synthesis of dynamic hydrogels where reversible covalent networks are required.

Physicochemical Profiling and The Alpha-Effect

The reactivity of Ethoxy(propan-2-yl)amine is governed by the alpha-effect —the phenomenon where the adjacent lone pairs on the oxygen atom repel the lone pair on the nitrogen, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This renders the nitrogen hyper-nucleophilic despite a relatively low basicity.

Standard primary aliphatic amines (e.g., propylamine) possess a conjugate acid pKa of ~10.5, meaning they are heavily protonated (and thus unreactive) at physiological pH. In contrast, primary O-alkylhydroxylamines like O-ethylhydroxylamine exhibit a pKa of approximately 4.65 (2)[2]. The addition of the N-isopropyl group in Ethoxy(propan-2-yl)amine provides a slight inductive electron-donating effect, marginally raising the pKa, while simultaneously introducing steric shielding. This unique balance allows a significant fraction of the amine to remain unprotonated and highly reactive at mildly acidic to neutral pH (pH 4.5–7.2) (3)[3].

Table 1: Comparative Physicochemical Properties of Amine Nucleophiles

| Compound Class | Representative Molecule | Est. pKa (Conjugate Acid) | Nucleophilicity Index | Primary Carbonyl Adduct |

| Primary Aliphatic Amine | Propylamine | ~10.5 | Moderate | Imine (Schiff Base) |

| Primary O-Alkylhydroxylamine | O-Ethylhydroxylamine | 4.65 | High (Alpha-effect) | Oxime Ether |

| Secondary N,O-Dialkylhydroxylamine | Ethoxy(propan-2-yl)amine | ~5.2 | High (Sterically tuned) | Nitrone |

Mechanistic Causality: Nitrone Formation

When Ethoxy(propan-2-yl)amine reacts with an electrophilic carbonyl, the mechanism proceeds via a two-step pathway. The initial nucleophilic attack forms a transient hemiaminal intermediate. Because the nitrogen lacks a second proton to eliminate (unlike primary amines), the dehydration step forces the formation of a carbon-nitrogen double bond with formal charges—a nitrone. The steric bulk of the isopropyl group dictates the E/Z isomerism of the resulting nitrone, often favoring the less sterically hindered configuration.

Fig 1: Mechanism of nitrone formation via hemiaminal dehydration.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the kinetics and thermodynamics of Ethoxy(propan-2-yl)amine, empirical protocols must be self-validating. The following methodologies are designed not just to synthesize the product, but to mechanistically prove the intermediate states.

Protocol 1: Kinetic Evaluation of Nitrone Formation via ¹H-NMR

Causality: UV-Vis spectroscopy can monitor the disappearance of starting materials, but it cannot differentiate between the hemiaminal intermediate and the final nitrone. ¹H-NMR allows real-time tracking of the aldehyde proton's disappearance and the emergence of the distinct nitrone proton, validating the dehydration rate-limiting step.

-

Preparation of Buffered D₂O: Prepare a 100 mM phosphate buffer in D₂O, adjusted to pD 6.5 (accounting for the isotope effect: pD = pH meter reading + 0.4). Rationale: pH 6.5 ensures the amine is predominantly unprotonated while providing sufficient protons to catalyze the dehydration step.

-

Reagent Solubilization: Dissolve Ethoxy(propan-2-yl)amine hydrochloride to a final concentration of 10 mM in the buffered D₂O.

-

Electrophile Introduction: Add a model water-soluble aldehyde (e.g., 4-formylbenzoic acid) to a concentration of 10 mM.

-

Data Acquisition: Immediately transfer to an NMR tube and acquire ¹H-NMR spectra at 298 K every 5 minutes for 2 hours.

-

Self-Validation & Analysis: Integrate the aldehyde peak (~9.9 ppm). Observe the transient appearance of the hemiaminal CH peak (~5.5 ppm) and its subsequent conversion to the nitrone CH peak (~7.8 ppm). The kinetic rate constants (

and

Protocol 2: Boronic Acid-Accelerated Ligation (FRET Assay)

Causality: Standard nitrone formation can be slow at neutral pH. Utilizing ortho-boronoaldehydes accelerates the reaction by orders of magnitude. The empty p-orbital of the boron atom coordinates with the oxygen of the hemiaminal, converting it into a superior leaving group (4)[4]. A FRET assay is employed here because it provides real-time, highly sensitive kinetic data at nanomolar concentrations, preventing the equilibrium shifts seen in high-concentration NMR studies (5)[5].

-

Probe Design: Conjugate Ethoxy(propan-2-yl)amine to a Cy3 fluorophore, and an ortho-boronoaldehyde to a Cy5 fluorophore.

-

Assay Setup: In a 96-well black microplate, add 100 µL of 100 nM Cy5-aldehyde in PBS (pH 7.4).

-

Initiation: Inject 100 µL of 100 nM Cy3-amine into the wells.

-

Fluorescence Monitoring: Excite at 540 nm (Cy3 max) and monitor emission at both 570 nm (Cy3) and 670 nm (Cy5).

-

Self-Validation: The stoichiometric quenching of Cy3 emission coupled with the simultaneous increase in Cy5 emission confirms productive, specific covalent linkage rather than non-specific aggregation.

Fig 2: Boronic acid-catalyzed acceleration of nitrone ligation.

Applications in Therapeutics and Materials Science

The physicochemical properties of Ethoxy(propan-2-yl)amine make it a prime candidate for advanced applications:

-

Dynamic Hydrogels: The reversible nature of the nitrone bond under specific stimuli (e.g., acidic tumor microenvironments) allows for the creation of shear-thinning, self-healing hydrogels for targeted drug delivery.

-

Spin Trapping in Oxidative Stress: The resulting nitrones from Ethoxy(propan-2-yl)amine condensation are highly effective at trapping transient free radicals (like superoxide or hydroxyl radicals) in biological systems, forming stable aminoxyl radicals that can be detected via Electron Paramagnetic Resonance (EPR) spectroscopy.

References

- BLD Pharm. "Product Name: Ethoxy(propan-2-yl)amine (CAS: 51560-50-0).

- Sigma-Aldrich. "ethoxy(propan-2-yl)amine hydrochloride | 1909313-11-6.

- University of Konstanz.

- Journal of the American Chemical Society. "Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials.

- Chemical Science.

- University of York. "The Study of ortho-Boronoimine Formation Using a FRET-Based Reporter Assay." White Rose eTheses Online.

Sources

- 1. 51560-50-0|Ethoxy(propan-2-yl)amine|BLD Pharm [bldpharm.com]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Thermodynamic Stability Profile: Ethoxy(propan-2-yl)amine

The following technical guide provides an in-depth thermodynamic stability profile for Ethoxy(propan-2-yl)amine (also known as N-ethoxy-2-propanamine or O-ethyl-N-isopropylhydroxylamine).

This guide synthesizes theoretical group additivity models with empirical data from analogous alkoxyamine systems to provide a comprehensive stability assessment.

Executive Summary

Ethoxy(propan-2-yl)amine is an acyclic secondary alkoxyamine characterized by a nitrogen-oxygen (N–O) single bond bridging an isopropyl amine moiety and an ethyl group. Unlike the sterically hindered alkoxyamines used in Nitroxide Mediated Polymerization (NMP) (e.g., TEMPO-adducts), this molecule exhibits higher thermal stability due to reduced steric strain on the N–O bond.

Its thermodynamic profile is defined by the lability of the N–O bond (

Chemical Identity & Structural Analysis

| Parameter | Detail |

| IUPAC Name | N-Ethoxypropan-2-amine |

| Common Synonyms | O-Ethyl-N-isopropylhydroxylamine; Ethoxy(isopropyl)amine |

| CAS Number | 610309-71-2 (HCl salt analog ref) |

| Molecular Formula | |

| Molecular Weight | 103.16 g/mol |

| SMILES | CCONC(C)C |

| Key Functional Group | Alkoxyamine ( |

Structural Stability Factors:

-

Secondary Amine Character: The presence of a hydrogen atom on the nitrogen (

) introduces the possibility of oxidation to a nitrone, a pathway unavailable to tertiary alkoxyamines. -

Steric Environment: The isopropyl group provides moderate steric shielding, stabilizing the N–O bond against hydrolysis compared to primary alkoxyamines, but offering less radical stabilization than tertiary-butyl or nitroxide-based analogs.

Thermodynamic Parameters (Computed)

Due to the absence of direct combustion calorimetry data for this specific isomer, the standard enthalpy of formation (

Table 1: Theoretical Thermodynamic Properties (Gas Phase, 298 K)

| Property | Value (Est.) | Methodology / Group Contributions |

| Enthalpy of Formation ( | Derived via summation of group increments: | |

| Standard Entropy ( | Estimated including symmetry corrections ( | |

| Heat Capacity ( | Summation of vibrational mode contributions at 298 K. | |

| N–O Bond Dissociation Energy (BDE) | Based on high-level DFT (G3/B3LYP) correlations for acyclic secondary alkoxyamines. |

Note on Accuracy: The BDE value is the critical stability parameter. While TEMPO-based alkoxyamines have BDEs in the range of

(allowing reversible activation at), simple acyclic alkoxyamines like Ethoxy(propan-2-yl)amine possess stronger N–O bonds, requiring higher temperatures for homolysis.

Decomposition Kinetics & Pathways[5]

The thermal stability of Ethoxy(propan-2-yl)amine is dictated by two competing mechanisms: Homolysis and Disproportionation/Oxidation .

Mechanism 1: N–O Bond Homolysis (Dominant at )

The primary decomposition event is the homolytic cleavage of the weak N–O bond, yielding an aminyl radical and an ethoxyl radical. Unlike NMP agents, the recombination of these specific radicals is less efficient due to the lack of persistent radical stability (the "Persistent Radical Effect" is weak here without a cyclic nitroxide structure).

Mechanism 2: Radical Induced Decomposition

Once formed, the reactive ethoxyl radical (

Mechanism 3: Oxidation to Nitrone

In the presence of oxygen or oxidants, the secondary amine hydrogen (

Visualized Reaction Pathway

Figure 1: Thermal decomposition pathway of acyclic alkoxyamines. The reversibility (dashed line) is inefficient for this specific molecule compared to cyclic nitroxides.

Experimental Protocols for Stability Validation

To validate the thermodynamic stability of specific Ethoxy(propan-2-yl)amine batches, the following self-validating experimental workflow is recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

-

Objective: Determine the onset temperature of decomposition (

) and enthalpy of reaction. -

Procedure:

-

Seal

of sample in a high-pressure gold-plated crucible (to prevent evaporation before decomposition). -

Ramp temperature from

to -

Data Analysis: Identify the exothermic peak. For this molecule, expect a broad exotherm starting

corresponding to N–O homolysis and subsequent radical quenching.

-

Protocol B: Arrhenius Parameter Determination (Isothermal TGA)

-

Objective: Calculate the activation energy (

) of the N–O bond cleavage. -

Procedure:

-

Perform Thermogravimetric Analysis (TGA) runs at four isotherms:

. -

Monitor mass loss over time (

). -

Plot

vs

-

-

Validation: The derived

should align with the theoretical BDE (

Stability Testing Workflow

Figure 2: Step-by-step workflow for validating the thermodynamic stability of the alkoxyamine sample.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain compound integrity:

-

Temperature: Store at

. While the N–O bond is stable at room temperature, the secondary amine functionality is susceptible to slow oxidation. -

Atmosphere: Store under Argon or Nitrogen . Oxygen accelerates the conversion to nitrones.

-

Acid Sensitivity: Avoid contact with strong acids. Protonation of the nitrogen weakens the N–O bond, significantly lowering the decomposition temperature (Acid-catalyzed heterolysis).

References

-

NIST Chemistry WebBook. Standard Reference Data for Thermochemical Properties of Organic Groups.[1] National Institute of Standards and Technology.[1][2] [Link][1]

-

Chauvin, F., et al. (2006). "Bond Dissociation Energies of N-Alkoxyamines: A Computational Study." Journal of Organic Chemistry. (Validating BDE ranges for acyclic alkoxyamines). [Link]

-

Gigmes, D., et al. (2010). "Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage." Macromolecules. (Mechanistic insights into alkoxyamine decomposition). [Link]

- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source of Group Additivity Rules).

Sources

Literature review on Ethoxy(propan-2-yl)amine derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Medicinal Chemistry Applications of Ethoxy(propan-2-yl)amine Derivatives

Introduction: The Ethoxy(propan-2-yl)amine Scaffold

In the landscape of modern drug discovery, the identification and development of novel molecular scaffolds are paramount to accessing new chemical space and addressing complex biological targets. The Ethoxy(propan-2-yl)amine core represents a versatile and synthetically accessible scaffold. It combines several key features desirable for medicinal chemistry exploration: a flexible ethoxy linker, a secondary amine capable of critical hydrogen bonding interactions, and an isopropyl group that provides steric bulk and lipophilicity.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the synthesis, physicochemical properties, and spectroscopic characterization of derivatives based on this scaffold. Furthermore, it explores the underlying principles of their potential applications in medicinal chemistry, grounded in established structure-activity relationship (SAR) concepts, and offers detailed, field-proven experimental protocols.

Physicochemical Profile of the Core Scaffold

The foundational molecule, N-ethoxypropan-2-amine, possesses a specific set of physicochemical properties that influence its behavior in biological systems, including solubility, membrane permeability, and metabolic stability. Understanding these properties is the first step in designing effective derivatives.

| Property | Value | Source |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 103.09972 Da | [1] |

| XLogP3 (Predicted) | 1.0 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Table 1: Computed physicochemical properties of the core N-ethoxypropan-2-amine scaffold.

Synthesis Methodologies: A Focus on Reductive Amination

The synthesis of Ethoxy(propan-2-yl)amine derivatives can be efficiently achieved through several established organic chemistry transformations. Among these, reductive amination stands out as a robust and versatile one-pot method for creating secondary amines. This approach involves the reaction of a ketone with a primary amine to form an imine intermediate, which is subsequently reduced in-situ to the target amine.[2][3]

The causality for selecting this pathway is its high functional group tolerance, broad substrate scope, and the commercial availability of various reducing agents, allowing for fine-tuning of reaction conditions to optimize yield and purity.

Caption: General workflow for the synthesis of Ethoxy(propan-2-yl)amine derivatives via reductive amination.

A detailed, step-by-step protocol for this synthesis is provided in Section 5.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of a synthesized derivative is a critical step that underpins the trustworthiness of any subsequent biological data. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.

For a hypothetical derivative, N-((4-chlorophenyl)methyl)-N-(ethoxy)propan-2-amine :

-

¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of protons.

-

Aromatic Protons: Two doublets would be expected in the aromatic region (~7.2-7.4 ppm), characteristic of a para-substituted benzene ring.

-

Benzylic Protons: A singlet or AB quartet around 4.0-4.5 ppm, corresponding to the CH₂ group adjacent to the aromatic ring.

-

Ethoxy Group: A quartet (~3.5 ppm, -O-CH₂-) and a triplet (~1.2 ppm, -CH₃), showing the characteristic coupling of an ethyl group.

-

Propan-2-yl Group: A multiplet or septet for the CH proton and a doublet for the two methyl (CH₃) groups.

-

-

¹³C NMR Spectroscopy: This identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. Specific signals would confirm the presence of aromatic carbons, the benzylic carbon, and the carbons of the ethoxy and propan-2-yl moieties.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula. The fragmentation pattern can also offer further structural clues.

Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)

While specific Ethoxy(propan-2-yl)amine derivatives are not yet established as blockbuster drugs, the scaffold possesses features that make it highly attractive for designing enzyme inhibitors, receptor modulators, and other therapeutic agents.[3] The principles of Structure-Activity Relationships (SAR) provide a logical framework for optimizing the biological activity of derivatives based on this core.[4]

-

The Ethoxy Linker: This group provides a flexible spacer, allowing other functional groups to orient themselves optimally within a biological target's binding site. Its ether linkage is generally more stable to metabolism than an ester linkage, which can be an advantage for prodrug design.[5]

-

The Secondary Amine: As a hydrogen bond donor and acceptor, the amine is often a critical "anchor" point for binding to amino acid residues (e.g., aspartate, glutamate) in a protein. It also serves as a key handle for synthetic elaboration, allowing for the introduction of diverse substituents.

-

The Isopropyl Group: This group provides a degree of lipophilicity and steric bulk, which can be crucial for fitting into hydrophobic pockets within an enzyme or receptor.[3]

-

Derivatization Strategy: The primary point for derivatization is typically the amine nitrogen, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to probe different regions of a binding pocket and modulate properties like solubility, potency, and selectivity.

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration for the scaffold.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, incorporating both synthesis and characterization to ensure the integrity of the final product.

Protocol 5.1: Synthesis of N-benzyl-N-(ethoxy)propan-2-amine

Materials:

-

1-Ethoxypropan-2-one (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-ethoxypropan-2-one (1.0 eq) in anhydrous DCM, add benzylamine (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 5.2: Characterization Workflow

-

NMR Analysis: Dissolve a small sample (~5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the [M+H]⁺ ion, corresponding to the correct molecular weight.

-

Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion and Future Directions

The Ethoxy(propan-2-yl)amine scaffold is a promising starting point for the development of novel chemical entities. Its straightforward and scalable synthesis via reductive amination allows for the rapid generation of diverse chemical libraries. The inherent physicochemical properties of the core can be systematically modulated through derivatization to optimize for potency, selectivity, and pharmacokinetic profiles. Future research should focus on synthesizing libraries of these derivatives and screening them against various biological targets, such as kinases, proteases, and G-protein coupled receptors, to unlock their full therapeutic potential.

References

-

PubChem. (2-Ethoxyethyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]

-

PubChemLite. Ethoxy(propan-2-yl)amine hydrochloride. [Link]

- Google Patents. (2014).

- Google Patents. (2000). EP0971025A1 - Amine reaction compounds comprising one or more active ingredient.

-

Black, K. et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology, 60, 120-135. [Link]

- Google Patents. (1984).

-

UT Southwestern Medical Center. Patents - Medicinal Chemistry. [Link]

- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Matrix Fine Chemicals. ETHYL(PROPAN-2-YL)AMINE | CAS 19961-27-4. [Link]

-

Ethoxy Propanol | Chemical Supplier. Ethoxy Propanol. [Link]

-

Vooturi, R., et al. (2008). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 25(6), 1383–1391. [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540. [Link]

- Google Patents. (1980).

-

Baillie, T. A., et al. (2021). Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. Chimia, 75(5), 374-380. [Link]

-

Martinez, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3247. [Link]

-

PubChem. 2-Ethoxypropan-1-amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]

-

ResearchGate. (2015). Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. [Link]

-

ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. [Link]

-

Scribd. (2015). Structure-Activity Relationships Overview. [Link]

Sources

- 1. PubChemLite - Ethoxy(propan-2-yl)amine hydrochloride (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and basicity of Ethoxy(propan-2-yl)amine

The following technical guide provides an in-depth analysis of Ethoxy(propan-2-yl)amine, structured for researchers and drug development professionals.

Physicochemical Profiling, Synthetic Pathways, and Medicinal Utility

Chemical Identity & Structural Analysis

Ethoxy(propan-2-yl)amine (IUPAC), also known as

-

SMILES: CCONC(C)C

-

Molecular Formula:

-

Molecular Weight: 103.16 g/mol

-

Key Functional Group: Alkoxyamine (

)

The molecule features an isopropyl group (

pKa and Basicity Profile

The basicity of Ethoxy(propan-2-yl)amine is the critical parameter for its application in buffer design and drug formulation.

2.1 Estimated pKa Value

While specific experimental literature for this exact congener is sparse, the pKa can be derived with high confidence from structural analogs using Linear Free Energy Relationships (LFER).

| Compound | Structure | Experimental pKa (Conj.[1] Acid) | Effect |

| Hydroxylamine | 6.03 | Reference | |

| 5.96 | |||

| Methoxylamine | 4.60 | ||

| 4.75 | Combined effects | ||

| Ethoxy(propan-2-yl)amine | 4.80 – 4.95 (Calc.) |

Analysis:

The pKa of

-

Electron Withdrawal: The oxygen atom exerts a strong electron-withdrawing inductive effect (

) through the -

Steric/Inductive Balance: The isopropyl group provides a stronger positive inductive effect (

) than a methyl group, theoretically increasing basicity. However, the increased steric bulk of the isopropyl group can hinder solvation of the protonated cation, slightly attenuating this increase.

2.2 The Alpha-Effect Anomaly

Despite its low basicity (Brønsted definition), Ethoxy(propan-2-yl)amine exhibits enhanced nucleophilicity due to the Alpha Effect . The lone pair interactions between the adjacent nitrogen and oxygen atoms raise the energy of the HOMO (Highest Occupied Molecular Orbital), making the nitrogen more reactive toward electrophiles (e.g., alkyl halides, acyl chlorides) than its pKa would suggest.

Figure 1: Mechanistic basis for the enhanced nucleophilicity of alkoxyamines despite low pKa.

Synthetic Methodology

The most robust and scalable synthesis involves the Reductive Amination of acetone with

3.1 Reaction Pathway[4][5]

-

Condensation: Reaction of Acetone with

-ethylhydroxylamine to form the oxime ether intermediate. -

Reduction: Selective reduction of the

bond using Sodium Cyanoborohydride (

Figure 2: Two-step one-pot synthesis via reductive amination.

3.2 Experimental Protocol

Objective: Synthesis of Ethoxy(propan-2-yl)amine (10 mmol scale).

Reagents:

- -Ethylhydroxylamine hydrochloride (1.0 equiv, 0.98 g)

-

Acetone (5.0 equiv, excess as solvent/reactant)

-

Sodium Cyanoborohydride (

) (1.5 equiv) -

Acetic Acid (Glacial)

-

Methanol (Anhydrous)

-

Sodium Hydroxide (1M and 6M)

Step-by-Step Procedure:

-

Oxime Formation: In a 50 mL round-bottom flask, dissolve

-ethylhydroxylamine HCl (10 mmol) in Methanol (15 mL). Add Acetone (3.0 mL, ~40 mmol). -

pH Adjustment: Add Glacial Acetic Acid dropwise until pH reaches ~4–5 (use wet pH paper). Stir at Room Temperature (RT) for 1 hour to ensure oxime ether formation.

-

Reduction: Cool the solution to 0°C in an ice bath. Carefully add

(15 mmol, 0.94 g) in small portions (Warning: Toxic HCN gas risk; perform in a well-ventilated fume hood). -

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with Phosphomolybdic Acid or Ninhydrin; note that alkoxyamines stain differently than amines).

-

Quenching: Concentrate the mixture under reduced pressure to remove methanol/acetone.

-

Work-up:

-

Add Water (20 mL) to the residue.

-

Basify to pH > 12 using 6M NaOH.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Purification: If necessary, purify via distillation (bp est. 80-90°C) or convert to the oxalate salt for crystallization.

Applications in Drug Discovery

Ethoxy(propan-2-yl)amine serves as a versatile building block in medicinal chemistry.

4.1 Bioisosterism

The

-

Metabolic Stability: The

bond is generally resistant to Cytochrome P450 oxidative dealkylation compared to standard -

H-Bonding: The oxygen atom accepts hydrogen bonds, while the

remains a donor, altering the solvation shell and binding affinity compared to a simple amine.

4.2 Kinase Inhibition

-dialkylhydroxylamines are often employed in the "hinge-binding" region of kinase inhibitors. The reduced basicity (pKa ~4.8) prevents protonation at physiological pH (7.4), ensuring the molecule remains neutral and can passively diffuse through membranes (highSummary Data Table

| Property | Value / Description |

| IUPAC Name | |

| Common Name | Ethoxy(propan-2-yl)amine |

| pKa (Conj.[1] Acid) | 4.8 ± 0.1 (Predicted) |

| LogP | ~0.8 (Est.) |

| Physical State | Colorless Liquid |

| Basicity Class | Weak Base |

| Nucleophilicity | High (Alpha Effect) |

| Storage | Store under inert gas (Ar/N2); hygroscopic. |

References

-

Basicity of Alkoxyamines: Bissot, T. C., et al. "Synthesis and properties of some N,O-dialkylhydroxylamines." Journal of the American Chemical Society 79.4 (1957): 796-799. Link

-

pKa of N,O-Dimethylhydroxylamine: Perrin, D. D.[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[1] (Cited in PubChem CID 14232). Link

-

Reductive Amination Protocol: Borch, R. F., et al.[3] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society 93.12 (1971): 2897-2904. Link

-

Alpha Effect: Edwards, J. O., & Pearson, R. G. "The Factors Determining Nucleophilic Reactivities." Journal of the American Chemical Society 84.1 (1962): 16-24. Link

-

Medicinal Chemistry Applications: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. Link

Sources

- 1. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Question: Products formed when acetone reacts with 1. NH2OH and 2. 2,4-DN.. [askfilo.com]

- 5. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Ethoxy(propan-2-yl)amine: A Detailed Protocol and Application Guide

Introduction

Ethoxy(propan-2-yl)amine is a secondary amine of interest in various fields of chemical research, including as a building block in medicinal chemistry and as a ligand in coordination chemistry. Its synthesis can be approached through several established organic chemistry methodologies. This document provides a detailed, step-by-step protocol for the synthesis of ethoxy(propan-2-yl)amine via a direct reductive amination strategy. This method is chosen for its high efficiency, mild reaction conditions, and broad applicability in the synthesis of secondary amines.[1][2][3]

The core of this protocol involves the reaction of 2-ethoxyacetaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a selective reducing agent. This one-pot procedure offers significant advantages in terms of operational simplicity and reduced waste generation, aligning with the principles of green chemistry.[3]

Reaction Scheme

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of ethoxy(propan-2-yl)amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Ethoxyacetaldehyde (50% w/w in H₂O) | Reagent | Major Chemical Supplier | |

| Isopropylamine | ≥99% | Major Chemical Supplier | |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Major Chemical Supplier | Moisture-sensitive, handle under inert atmosphere if possible. |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |

| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Chemical Supplier | For drying. |

| Diethyl ether | ACS Grade | Major Chemical Supplier | For extraction. |

| Hydrochloric acid (HCl) | 1 M in diethyl ether | Major Chemical Supplier | For salt formation and purification (optional). |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or meter

Step-by-Step Synthesis Procedure

The synthesis of ethoxy(propan-2-yl)amine can be conceptualized as a two-stage, one-pot process: imine formation followed by reduction.

Part 1: Imine Formation and In Situ Reduction

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxyacetaldehyde (5.0 g of 50% w/w solution, ~0.028 mol).

-

Solvent and Amine Addition: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM). To this solution, add isopropylamine (2.0 g, ~0.034 mol, 1.2 equivalents) dropwise at room temperature while stirring.

-

Imine Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The formation of an imine from a primary amine and an aldehyde is a well-established equilibrium process.[4]

-

Preparation for Reduction: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (8.9 g, ~0.042 mol, 1.5 equivalents) portion-wise over 30 minutes. The portion-wise addition is crucial to control the reaction exotherm and any potential gas evolution. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

Part 2: Work-up and Purification

-

Quenching the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). This will neutralize the acidic byproducts and any unreacted reducing agent. Be cautious as gas evolution (hydrogen) may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) (1 x 30 mL).

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethoxy(propan-2-yl)amine.

-

Purification (Optional): For higher purity, the crude amine can be purified by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a 1 M solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. The free base can be regenerated by treatment with a strong base.

Workflow Diagram

Caption: Workflow for the synthesis of ethoxy(propan-2-yl)amine.

Discussion

The choice of reductive amination for the synthesis of ethoxy(propan-2-yl)amine is based on its reliability and versatility. The reaction proceeds through the formation of an iminium ion intermediate, which is then readily reduced by the hydride reagent. Sodium triacetoxyborohydride is particularly effective for this transformation due to its mild nature and tolerance of a wide range of functional groups.

An alternative synthetic route could involve the Williamson ether synthesis.[5][6][7] This would likely entail the reaction of isopropylamine with a 2-ethoxyethyl halide (e.g., 2-bromoethoxyethane). However, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. The reductive amination approach generally provides better control over the formation of the desired secondary amine.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the equivalents of the reducing agent. Ensure all reagents are of high purity and anhydrous where specified. |

| Loss of product during work-up. | Ensure the pH of the aqueous layer is basic before extraction to minimize the formation of the water-soluble ammonium salt. | |

| Presence of Starting Material | Insufficient reducing agent or reaction time. | Re-run the reaction with a slight excess of the reducing agent and monitor closely by TLC or GC-MS. |

| Formation of Byproducts | Over-reduction or side reactions. | Ensure the temperature is controlled during the addition of the reducing agent. Use a more selective reducing agent if necessary. |

Conclusion

The reductive amination protocol outlined in this document provides a robust and efficient method for the laboratory-scale synthesis of ethoxy(propan-2-yl)amine. The procedure is straightforward, utilizes readily available reagents, and offers a high degree of control over the final product. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

- Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

-

Wang, X., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (2023, November 29). Reductive amination. In Wikipedia. [Link]

-

Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

Sources

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Catalytic applications of Ethoxy(propan-2-yl)amine in polymerization

Application Note: Catalytic Applications of Ethoxy(propan-2-yl)amine in Controlled Polymerization

Part 1: Executive Summary & Chemical Identity

Ethoxy(propan-2-yl)amine (CAS: 51560-50-0), chemically defined as

While simple amines are often used as ligands or curing agents, the

Technical Distinction:

It is crucial to distinguish this molecule from its isomer, 1-ethoxypropan-2-amine (an ether-amine), which is commonly used as a curing agent for epoxies or an external donor in Ziegler-Natta catalysis. This guide focuses on the

Part 2: Core Application – Nitroxide-Mediated Polymerization (NMP)

The Mechanistic Principle: The Persistent Radical Effect

In NMP, the alkoxyamine bond (

-

Activation (

): The alkoxyamine cleaves, releasing the active polymer chain. -

Propagation (

): The active chain adds monomer units. -

Deactivation (

): The nitroxide recombines with the active chain, returning it to a "dormant" alkoxyamine state.

This equilibrium drastically reduces the concentration of active radicals, suppressing irreversible termination reactions and allowing for "living" growth with low polydispersity (PDI < 1.2).

Diagram: NMP Activation/Deactivation Cycle

Figure 1: The reversible activation/deactivation cycle in Nitroxide-Mediated Polymerization (NMP). The alkoxyamine acts as the dormant reservoir.

Part 3: Experimental Protocol

Protocol A: Synthesis of Polystyrene-b-Poly(n-butyl acrylate) using Alkoxyamine Regulation

Objective: To synthesize a well-defined block copolymer for drug encapsulation using an alkoxyamine-based regulator system.

Materials:

-

Monomer 1: Styrene (Purified over basic alumina).

-

Monomer 2: n-Butyl Acrylate (nBA).

-

Regulator: Ethoxy(propan-2-yl)amine (Model Alkoxyamine/Regulator).

-

Co-Initiator: Benzoyl Peroxide (BPO) – Required if using the alkoxyamine as a regulator rather than a unimolecular initiator.

-

Solvent: Anisole (High boiling point).

Step-by-Step Methodology:

-

Preparation of the Macro-Initiator (Polystyrene Block):

-

Charge: In a Schlenk flask, mix Styrene (10.0 g, 96 mmol), BPO (0.12 g, 0.5 mmol), and Ethoxy(propan-2-yl)amine (0.15 g, 1.5 mmol).

-

Note: The molar ratio of Alkoxyamine to BPO should be > 1.2:1 to ensure all radical chains are trapped by the nitroxide generated in situ (or the alkoxyamine acts as the transfer agent).

-

Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (critical for NMP).

-

Polymerization: Immerse flask in an oil bath at 125°C .

-

Kinetics: Reaction proceeds for 6–8 hours. Monitor conversion via NMR. Target 60–70% conversion to preserve end-group fidelity.

-

Purification: Precipitate into cold methanol. Dry the resulting Polystyrene-Alkoxyamine (PS-Alkoxy) macro-initiator.

-

-

Chain Extension (Block Copolymer Synthesis):

-

Charge: Dissolve PS-Alkoxy macro-initiator (1.0 g) in n-Butyl Acrylate (5.0 g) and Anisole (5 mL).

-

Degassing: Sparge with Argon for 30 minutes.

-

Reaction: Heat to 115°C for 12 hours. The PS-Alkoxy chain end reactivates, initiating the polymerization of nBA.

-

Termination: Quench by cooling to

and exposing to air.

-

Data Analysis & Validation:

| Parameter | Method | Target Specification | Failure Mode Indicator |

| Conversion | 60–80% | >90% (Loss of "living" character) | |

| Molecular Weight ( | GPC (THF) | Linear increase vs. conversion | No increase (Dead chains) |

| Dispersity ( | GPC | < 1.25 | > 1.5 (Poor control/Side reactions) |

| End-Group Fidelity | ESI-MS | > 90% Alkoxyamine capped | Loss of signal (Thermal degradation) |

Part 4: Secondary Application – Polymer Stabilization (NOR-HALS)

Beyond synthesis, Ethoxy(propan-2-yl)amine serves as a model for NOR-HALS (Hindered Amine Light Stabilizers). In this "catalytic" cycle, the molecule scavenges degradation radicals formed during polymer storage or UV exposure.

Mechanism:

-

Radical Trapping: The

-alkoxyamine reacts with polymer-centered radicals ( -

Regeneration (Denisov Cycle): The nitroxide intermediate is regenerated, allowing a single molecule to terminate hundreds of radical chains. This is a true catalytic antioxidant cycle.

Protocol B: Stabilization Efficiency Test

-

Matrix: Polypropylene (PP) melt.

-

Additive: 0.1 wt% Ethoxy(propan-2-yl)amine.

-

Aging: Expose films to UV weathering (ASTM G154).

-

Metric: Measure Carbonyl Index (FTIR at 1720

) over 500 hours. A lower slope indicates effective catalytic stabilization.

Part 5: Technical Note on Isomer Confusion

Critical Alert: Researchers often confuse Ethoxy(propan-2-yl)amine (the N-alkoxy compound) with 1-ethoxypropan-2-amine (the ether-amine).

-

If you possess the Ether-Amine (

):-

Application: It acts as an External Electron Donor in Ziegler-Natta polymerization of Propylene.

-

Function: It coordinates to the Magnesium/Titanium surface, blocking non-stereospecific sites. This increases the isotacticity of the resulting Polypropylene.

-

Protocol: Add to the polymerization reactor at a Donor/Ti ratio of 10:1.

-

Part 6: References

-

Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661–3688.

-

Fischer, H. (2001). The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations. Chemical Reviews, 101(12), 3581–3610.

-

Solomon, D. H., Rizzardo, E., & Cacioli, P. (1986). Polymerization process and polymers produced thereby. U.S. Patent No. 4,581,429.

-

Nicolas, J., et al. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science, 38(1), 63-235.

-

Gugumus, F. (1993). Re-evaluation of the stabilization mechanisms of various light stabilizer classes. Polymer Degradation and Stability, 39(1), 117-135.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethoxy(propan-2-yl)amine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing Ethoxy(propan-2-yl)amine (also known as O-ethyl-N-isopropylhydroxylamine) via the reductive amination of acetone is a foundational, yet deceptively nuanced transformation[1]. Because you are working with a sterically hindered secondary alkoxyamine, achieving yields >85% requires precise thermodynamic and kinetic control.

I have designed this guide to move beyond basic recipes. Here, we will explore the exact causality behind each experimental variable, providing you with a self-validating protocol and troubleshooting frameworks to ensure reproducible, high-yield results.

Mechanistic Workflow & Logical Relationships

To optimize the reaction, you must first understand the pathway. The synthesis relies on the condensation of O-ethylhydroxylamine with acetone to form a transient hemiaminal, which dehydrates to an oxenium/imine intermediate before being reduced by a hydride donor[2].

Figure 1: Mechanistic workflow for the reductive amination of O-ethylhydroxylamine with acetone.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes Sodium Triacetoxyborohydride (STAB) due to its superior chemoselectivity and safety profile compared to Sodium Cyanoborohydride (NaBH₃CN)[2].

Step 1: Reagent Preparation & Buffering

-

Action: Suspend 1.0 equivalent of O-ethylhydroxylamine hydrochloride in 1,2-dichloroethane (DCE). Add 1.1 equivalents of anhydrous Sodium Acetate (NaOAc).

-

Causality: The hydrochloride salt must be free-based to act as a nucleophile. However, complete neutralization with a strong base (like Triethylamine) stalls the reaction. NaOAc acts as a buffer, maintaining the microenvironment at ~pH 4.5. This mild acidity is mandatory to protonate the acetone carbonyl (accelerating nucleophilic attack) and to drive the dehydration of the hemiaminal[1].

-

Validation Checkpoint: Measure the pH of the suspension using wet pH paper. It must read between 4.0 and 5.0. If it is >5.5, add a catalytic drop of glacial acetic acid.

Step 2: Condensation & Dehydration

-

Action: Add 1.5 to 2.0 equivalents of Acetone. Stir at 20°C for 1 hour.

-

Causality: Acetone is highly volatile and acts as both a reactant and a co-solvent. A slight excess drives the equilibrium of the hemiaminal formation forward.

-

Validation Checkpoint: Spot the mixture on a silica TLC plate (elute with 9:1 DCM:MeOH) and stain with Ninhydrin. The primary alkoxyamine spot should diminish, replaced by a higher

spot corresponding to the imine intermediate.

Step 3: Hydride Reduction

-

Action: Add 1.5 equivalents of STAB portion-wise over 15 minutes. Stir for 4 hours at 20°C.

-

Causality: STAB selectively reduces the protonated iminium/oxenium species without reducing unreacted ketones or cleaving the fragile N-O bond[2]. Portion-wise addition prevents thermal spikes that could volatilize the acetone.

-

Validation Checkpoint: GC-MS or LC-MS sampling should show the complete disappearance of the intermediate mass and the appearance of the product mass (

103.16).

Step 4: Isolation & Purification

-

Action: Quench the reaction with saturated aqueous NaHCO₃ until bubbling ceases. Extract 3x with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate carefully in an ice bath.

-

Causality: The quench neutralizes residual borate complexes. Ethoxy(propan-2-yl)amine is a low-molecular-weight, highly volatile liquid. Using a low-boiling extraction solvent (DCM) and evaporating at low temperatures prevents catastrophic product loss during isolation.

Yield Optimization Data

To demonstrate the importance of reagent selection, review the quantitative data below comparing various reductive amination conditions for this specific scaffold.

| Reducing Agent | Solvent | Additive (Buffer) | Temp (°C) | Time (h) | Yield (%) | Scientific Observation |

| NaBH(OAc)₃ (STAB) | DCE | NaOAc (1.1 eq) | 20 | 4 | 88% | Optimal chemoselectivity; clean conversion[2]. |

| 2-Picoline-Borane | MeOH | HCl (aq, cat.) | 20 | 6 | 82% | Excellent, less toxic alternative to STAB[3]. |

| NaBH₃CN | MeOH | AcOH (cat.) | 20 | 12 | 75% | Slower kinetics; generates toxic HCN byproducts[4]. |

| NaBH₄ | EtOH | None | 20 | 24 | <15% | Poor selectivity; causes N-O bond cleavage[4]. |

Troubleshooting FAQs

Q: My reaction stalls at 50% conversion despite adding excess acetone. How do I push it to completion? A: This is a classic buffer failure. The reductive amination process consumes protons. If you used O-ethylhydroxylamine hydrochloride with a strong base (like Et₃N) instead of a buffer (like NaOAc), the pH rises as the reaction proceeds. Once the pH exceeds 5.5, the dehydration of the hemiaminal into the reducible oxenium species halts. Re-adjust your system to pH 4.5 with glacial acetic acid to restart the catalytic cycle.

Q: I am detecting primary amines (isopropylamine or ethylamine) in my GC-MS. What went wrong?

A: You are experiencing N-O bond cleavage. This typically occurs if you attempt catalytic hydrogenation (e.g.,

Q: I have >95% conversion by TLC, but my isolated yield is terrible (<30%). Where is my product? A: You are likely evaporating it. Ethoxy(propan-2-yl)amine has a molecular weight of only 103.16 g/mol and is highly volatile. If you are using a rotary evaporator at elevated water-bath temperatures (>30°C) or pulling high vacuum (<50 mbar) to remove your extraction solvent, you are pulling your product directly into the cold trap. Use a low-boiling extraction solvent (like diethyl ether or DCM) and concentrate carefully without heating.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

-

Kawase, Y., et al. (2009). One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex. Heterocycles. URL:[Link]

Sources

Purification methods for removing impurities from Ethoxy(propan-2-yl)amine

Topic: Purification of Ethoxy(propan-2-yl)amine ( -Ethyl- -isopropylhydroxylamine)

Document ID: TSC-PUR-042 Last Updated: 2026-02-27 Status: Active

Core Directive & Compound Profile

User Advisory: This guide addresses the purification of Ethoxy(propan-2-yl)amine (IUPAC:

Chemical Profile:

-

Structure:

-

Nature: Weak secondary base (

). -

Physical State: Volatile liquid (bp

90-110°C, estimated). -

Key Reactivity: Susceptible to oxidation (forming nitroxyl radicals) and thermal decomposition at high temperatures.

Diagnostic Triage: Which Method Do You Need?

| Impurity Profile | Recommended Method | Why? |

| Bulk Synthesis Crude (Solvents, starting materials) | Acid-Base Extraction | Exploits the basicity of the amine to separate neutral organics. |

| Close-Boiling Impurities (e.g., | Oxalate Salt Crystallization | "Gold Standard" for volatile amines; converts liquid amine to solid salt. |

| Trace Coloration (Yellow/Orange tint) | Vacuum Distillation | Removes heavy oxidation byproducts (nitroxides). |

Troubleshooting Guides (Q&A)

Category A: Extraction & Yield Issues

Q: I performed a standard acid-base extraction, but my recovery yield is extremely low (<30%). Where did my product go?

A: You likely lost the product during the acid wash or failed to fully recover it during basification due to its low

-

The Science: Unlike standard dialkylamines (

), alkoxyamines are weak bases ( -

The Fix:

-

Capture: Ensure your aqueous acid phase is pH < 2 (use 2M HCl) to fully protonate the amine (

). -

Release: When recovering the amine, you do not need strong caustic soda. Neutralizing to pH 8-9 (using saturated

or

-

Q: My product has a persistent yellow tint even after distillation. A: This indicates oxidation to a nitroxide radical .

-

The Science: Alkoxyamines can oxidize to nitroxides (

) upon exposure to air. These radicals are often colored (yellow/orange) and are non-volatile. -

The Fix: Add a reducing agent (e.g., Ascorbic acid or Zinc dust) during the workup before distillation to reduce any nitroxides back to the hydroxylamine/alkoxyamine, or simply distill under strictly inert atmosphere (Argon).

Category B: Distillation Problems

Q: The compound decomposes violently or fumes during distillation. A: You are likely overheating the N-O bond.

-

The Science: The bond dissociation energy (BDE) of the

bond is relatively low. Heating above 120°C can trigger homolysis. -

The Fix: Never distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the bath temperature below 60°C.

Experimental Protocols

Protocol 1: The "Gold Standard" Oxalate Salt Purification

Best for: Isolating high-purity compound from complex mixtures without distillation.

Principle: Ethoxy(propan-2-yl)amine forms a crystalline solid with oxalic acid, while most impurities (solvents, neutral byproducts) remain in solution.

Materials:

-

Crude Ethoxy(propan-2-yl)amine

-

Anhydrous Oxalic Acid[1]

-

Diethyl Ether (or MTBE)

-

Methanol (minimal)

Workflow:

-

Dissolution: Dissolve 10 mmol of crude amine in 20 mL of anhydrous Diethyl Ether.

-

Acid Preparation: Dissolve 10 mmol (1.0 eq) of anhydrous oxalic acid in the minimum amount of warm Methanol (

2-3 mL). -

Precipitation: Add the oxalic acid solution dropwise to the stirring amine solution.

-

Observation: A white precipitate should form immediately.

-

-

Crystallization: Cool the mixture to 0°C for 1 hour.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether (

mL). -

Recovery (Free Basing):

-

Dissolve the solid oxalate salt in minimal water.

-

Basify with 20%

until pH > 9. -

Extract with Pentane or Dichloromethane (

). -

Dry (

) and concentrate carefully (the amine is volatile).

-

Protocol 2: Modified Acid-Base Extraction (Low pKa Optimized)

Best for: Bulk cleanup of reaction mixtures.

Step-by-Step:

-

Dilution: Dilute reaction mixture with organic solvent (e.g., Ethyl Acetate).

-

Acid Wash (Capture): Extract with 2M HCl (

).-

Note: The product is now in the Aqueous Layer .

-

Discard the organic layer (contains neutral impurities).

-

-

Neutral Wash: Wash the aqueous acidic layer once with fresh Ethyl Acetate to remove trapped organics.

-

Basification (Release): Cool the aqueous layer to 0°C. Slowly add Saturated

until pH-

Caution:

evolution will be vigorous.

-

-

Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

). -

Drying: Dry combined DCM layers over

(Magnesium Sulfate is preferred over Sodium Sulfate for amines).

Visualization of Workflows

Figure 1: Purification Decision Logic

Caption: Logical flow for selecting the appropriate purification method based on impurity type and scale.

Figure 2: The "Low pKa" Extraction Pathway

Caption: Optimized extraction workflow accounting for the weak basicity of alkoxyamines.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and salt formation).

-

Nesvadba, P. (2006). "N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science." CHIMIA International Journal for Chemistry, 60(12), 832-840. (Authoritative source on alkoxyamine stability and properties).

-

PubChem. (n.d.). Compound Summary: N-ethoxypropan-2-amine. National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

-

Beilstein Journals. (2022). "Trichloroacetic acid fueled practical amine purifications."[2] Beilstein J. Org. Chem. (Validation of salt-based purification strategies for amines).

Sources

Technical Support Center: Stability & Handling of Ethoxy(propan-2-yl)amine

Core Directive: The Stability Paradox

You are likely working with Ethoxy(propan-2-yl)amine (also known as N-ethoxyisopropylamine or an O-ethyl-N-isopropylhydroxylamine derivative).

The Critical Insight:

This compound belongs to the Alkoxyamine class (

In drug development and polymer synthesis (specifically Nitroxide Mediated Polymerization - NMP), this molecule acts as a "dormant" species. It is designed to be thermally labile. If you expose it to heat or oxygen, you trigger its activation mechanism prematurely, leading to irreversible degradation into nitroxides and aldehydes.

The Degradation Matrix (Mechanistic Theory)

To prevent degradation, you must understand the "Death Spiral" of alkoxyamines.

Primary Failure Modes

-

Oxidative Fragmentation (The Oxygen Trap): Even at room temperature, the N-O bond has a finite dissociation constant. It transiently breaks into a Nitroxide radical and a Carbon-centered radical.[1][2][3]

-

In Inert Atmosphere: These radicals recombine (reform the molecule). Safe.

-

In Air (

): Oxygen reacts instantly with the Carbon-centered radical (rate

-

-

Acid-Catalyzed Hydrolysis: If stored as a hydrochloride salt (common for stability), moisture absorption leads to hydrolysis, cleaving the ether linkage to form hydroxylamines and alcohols.

Visualizing the Pathway

Figure 1: The "Oxidative Trap." In the presence of oxygen, the natural equilibrium of the molecule is hijacked, leading to permanent degradation.

Storage & Handling Protocols (The "Golden Standard")

Do not store this compound in standard polyethylene (PE) bottles. Oxygen permeability in PE is too high for long-term alkoxyamine stability.

Protocol A: Long-Term Storage (>1 Week)

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius suppression of N-O bond homolysis. Every 10°C drop halves the radical dissociation rate. |

| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid/solid. Nitrogen ( |

| Container | Amber Glass + Teflon Septum | Amber blocks UV (which triggers photolytic cleavage). Teflon (PTFE) liners prevent plasticizer leaching. |

| Additives | None (Usually) | Note: Some commercial grades add trace Hydroquinone. Check your CoA. |

Protocol B: The "Aliquot" Workflow (Daily Use)

Objective: Prevent condensation and "freeze-thaw" oxidation.

-

Equilibration: Remove the vial from the freezer. WAIT 30 MINUTES before opening.

-

Why? Opening a cold vial condenses atmospheric moisture inside. This water will hydrolyze the amine over time.

-

-

Inert Sampling:

-

Flush a syringe with Argon 3 times.

-

Insert needle through the septum.

-

Withdraw the required volume.

-

Do not remove the cap.

-

-

Backfill: Inject an equivalent volume of Argon into the vial to prevent a vacuum (which pulls in outside air).

-

Reseal: Wrap the cap junction with Parafilm immediately.

Troubleshooting Guide (FAQ)

Q1: The liquid has turned from colorless to pale yellow/orange. Is it usable?

-

Diagnosis: Nitroxide Accumulation. The yellow/orange color is characteristic of free nitroxide radicals (e.g., TEMPO derivatives are orange). This indicates that some oxidation has occurred.[2][4][5]

-

Action:

-

Pale Yellow: Likely <2% degradation. Purify via vacuum distillation (if liquid) or recrystallization (if salt).

-

Dark Orange: Significant degradation. Discard. The free radicals will inhibit any subsequent radical-based reactions (like polymerization).

-

Q2: I see white crystals forming on the cap threads.

-

Diagnosis: Carbamate Formation. Secondary amines react with atmospheric

to form carbamate salts. -

Action: This is surface contamination. Wipe the threads with a dry Kimwipe. Do not let the solid fall into the main bottle. Ensure the cap is tight and parafilmed.

Q3: Can I store it in solution?

-

Answer: Risky.

-

Avoid: Ethers (THF, Diethyl ether) – they form peroxides which accelerate amine oxidation.

-

Avoid: Halogenated solvents (

, Chloroform) – Alkoxyamines can react with these over time via electron transfer mechanisms. -

Preferred: If necessary, store in anhydrous Toluene or Benzene under Argon.

-

Quality Control & Validation

Before using the reagent in a critical experiment (e.g., GMP synthesis), validate its purity.

| Test Method | Passing Criteria | Failure Signal |

| 1H NMR ( | Sharp multiplet at | Broadening of peaks (paramagnetic broadening by nitroxides). |

| TLC (Silica) | Single spot ( | Trailing streak or second spot at baseline (N-oxide/Salt). |

| ESR (Electron Spin Resonance) | Silent (No signal). | Strong Signal. ESR is the gold standard. It detects free radicals. Any signal means degradation. |

Visualizing the Validation Logic

Figure 2: QC Decision Tree. Note that paramagnetic impurities (nitroxides) broaden NMR signals, acting as a built-in purity indicator.

References

-

Mechanism of Alkoxyamine Oxidation: Noble, B. B., et al. (2019).[4] "Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte."[2][4] The Journal of Physical Chemistry C. [Link]

-

General Amine Stability & CO2 Interaction: Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases." Industrial & Engineering Chemistry Fundamentals. [Link]

-

Peroxide Hazards in Ether-Containing Compounds: Clark, D. E. (2001).[6] "Peroxides and Peroxide-Forming Compounds."[6][7][8] Chemical Health and Safety. [Link]

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01276B [pubs.rsc.org]

- 4. Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of the Solvent and Supporting Electrolyte [agris.fao.org]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. uab.edu [uab.edu]

- 8. Peroxide Formers - Campus Safety - Gettysburg.edu [gettysburg.edu]

Technical Support Center: Troubleshooting Ethoxy(propan-2-yl)amine Synthesis

Welcome to the Technical Support Center for the synthesis of Ethoxy(propan-2-yl)amine (also known as O-ethyl-N-isopropylhydroxylamine). This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues during the reductive amination of O-ethylhydroxylamine with acetone.

Because the N–O bond is highly labile, standard reductive amination protocols often fail, leading to over-reduction or stalled intermediates. This guide deconstructs the causality behind these side reactions and provides a self-validating workflow to ensure high-yield, high-purity synthesis.

Diagnostic Matrix: Reagent Selection & Chemoselectivity

The most critical variable in minimizing side reactions is the choice of the reducing agent. The table below summarizes quantitative data regarding how different reduction environments impact the chemoselectivity of the oxime ether intermediate.

| Reducing Agent | Reaction Conditions | Target Amine Yield (%) | N–O Cleavage Byproducts (%) | Unreacted Oxime (%) |

| H₂ / Pd-C | MeOH, 1 atm, 25 °C | < 10% | > 85% | < 5% |

| NaBH₄ | MeOH, 25 °C | 45% | 20% | 35% |

| NaBH(OAc)₃ | DCE, 25 °C | 75% | < 5% | 15% |

| NaBH₃CN | MeOH, pH 4.5, 0–25 °C | > 85% | < 2% | < 5% |

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I observing significant N–O bond cleavage (yielding isopropylamine and ethanol) instead of the target product? Causality: The N–O single bond is relatively weak, possessing an average bond dissociation energy of approximately 57 kcal/mol[1]. When using aggressive reducing agents like hydrogen gas with Palladium on Carbon (H₂/Pd-C) or unbuffered stoichiometric borohydrides, the catalytic hydrogenolysis of the N–O bond outpaces the reduction of the C=N bond[2]. Actionable Fix: Transition to a milder, chemoselective hydride donor such as Sodium Cyanoborohydride (NaBH₃CN). This reagent selectively targets the protonated oxime ether (iminium equivalent) but lacks the thermodynamic driving force to cleave the N–O bond[3].

Q2: My reaction stalls at the O-ethylpropan-2-one oxime intermediate. How do I push the reduction to completion? Causality: Reductive amination is a two-step equilibrium process: condensation followed by reduction. If the pH is too high (>6), the oxime nitrogen is not sufficiently protonated to undergo hydride attack. Conversely, if the system contains excess water, the equilibrium shifts backward, stalling the formation of the reducible intermediate. Actionable Fix: Maintain the reaction pH strictly between 4.5 and 5.0 using glacial acetic acid. Incorporate 3Å molecular sieves into the condensation phase to sequester generated water, driving the equilibrium entirely toward the oxime ether.

Q3: I am detecting mesityl oxide and other high-molecular-weight impurities in my GC-MS analysis. What is causing this? Causality: Acetone is highly susceptible to aldol condensation under both strongly acidic and basic conditions. If the reaction is left stirring for extended periods (>24 hours) or if the acid catalyst is added without thermal control, acetone dimerizes to form diacetone alcohol, which rapidly dehydrates to mesityl oxide. Actionable Fix: Limit the equivalents of acetone to 1.2–1.5x (do not use it as the bulk solvent). Perform the initial condensation step at 0–5 °C before slowly warming to room temperature.

Reaction Pathway & Side-Reaction Mapping

The following diagram maps the kinetic pathways of the synthesis, highlighting the critical junctions where side reactions occur if parameters are not strictly controlled.

Reaction pathway and major side reactions in Ethoxy(propan-2-yl)amine synthesis.

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint is cleared.

Step 1: Condensation & pH Control

-

Suspend O-ethylhydroxylamine hydrochloride (1.0 eq) in anhydrous methanol (0.2 M).

-

Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine while simultaneously creating an acetate buffer system (~pH 5), which is optimal for oxime formation without triggering aldol condensation.

-

-

Add activated 3Å molecular sieves (200 mg/mmol) and cool the mixture to 0 °C.

-

Add anhydrous acetone (1.5 eq) dropwise over 10 minutes. Stir for 2 hours at room temperature.

-

Validation Checkpoint 1 (GC-MS): Analyze an aliquot. Proceed only when the O-ethylhydroxylamine peak is consumed and the O-ethylpropan-2-one oxime peak constitutes >95% of the total ion current.

-

Step 2: Chemoselective Reduction

-

Cool the validated reaction mixture back to 0 °C.

-

Add Sodium Cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise over 20 minutes.

-

Causality: Portion-wise addition at 0 °C mitigates the exothermic hydride transfer. NaBH₃CN requires a mildly acidic environment to function; the pre-established acetate buffer ensures steady reduction of the iminium ion while protecting the N–O bond from cleavage[3].

-

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The unreacted oxime ether will not stain, but the target secondary amine will appear as a distinct, dark spot.

-

Step 3: Quench & Isolation

-

Quench the reaction by carefully adding 1M NaOH until the pH reaches 10.

-

Causality: Alkaline quenching serves a dual purpose: it destroys residual cyanoborane complexes (preventing toxic HCN gas release) and ensures the synthesized amine is fully deprotonated (free base form) for organic extraction.

-

-

Filter the mixture through a Celite pad to remove molecular sieves and inorganic precipitates.

-

Extract the aqueous filtrate with Dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Note: Ethoxy(propan-2-yl)amine is volatile; keep bath temperature < 30 °C).

References

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH.

- (PDF) Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - ResearchGate.

- Reduction Reactions and Heterocyclic Chemistry - Jones Research Group.

Sources

Optimizing solvent choice for Ethoxy(propan-2-yl)amine extraction

Topic: Optimizing Solvent Choice & Extraction Protocols Ticket ID: #EXT-882-ALX Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "pKa Trap" in Alkoxyamine Extraction

Welcome to the technical support hub. You are likely here because your extraction of Ethoxy(propan-2-yl)amine (also known as N-ethoxy-N-isopropylamine) is suffering from low yields or persistent emulsions.

The Core Problem: Researchers often treat this compound as a standard aliphatic amine (like diisopropylamine, pKa ~11). However, the presence of the oxygen atom directly bonded to the nitrogen (N-O bond) significantly lowers the basicity due to the electron-withdrawing inductive effect.

-

Standard Amine pKa: ~10–11

-

Ethoxy(propan-2-yl)amine pKa: ~5.5–6.5 (Estimated based on class behavior)

Why this matters: If you follow a standard amine protocol and perform an acidic wash at pH 5 to remove neutral impurities, you will unintentionally protonate your product and wash it away into the aqueous waste. Conversely, you do not need an extremely high pH (12+) to push it into the organic phase; pH 9 is sufficient and safer for the labile N-O bond.

Module 1: Solvent Selection Matrix

We have evaluated four solvent systems based on Selectivity, Green Chemistry (EHS), and Recovery.

| Solvent | Suitability | Performance Notes | Recommendation |

| 2-MeTHF (2-Methyltetrahydrofuran) | High | Best Overall. Forms a distinct bilayer with water (unlike THF).[1] Excellent solubility for alkoxyamines. Bio-derived and lower volatility than DCM. | Preferred (Green) |

| DCM (Dichloromethane) | Moderate | High solubility but prone to emulsions ("rag layers") with amine salts. Environmental/Health hazard.[2][3][4][5] Difficult to dry completely. | Legacy / Avoid |

| MTBE (Methyl tert-butyl ether) | High | Good selectivity. Low density ensures the organic layer is on top. Risk of peroxide formation if stored improperly. | Alternative |